molecular formula C10H9NO3 B7794882 2-hydroxy-6-methoxy-1H-quinolin-4-one

2-hydroxy-6-methoxy-1H-quinolin-4-one

Cat. No.: B7794882
M. Wt: 191.18 g/mol
InChI Key: HBHIHNYMVBNMOI-UHFFFAOYSA-N
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Description

The compound with the identifier “2-hydroxy-6-methoxy-1H-quinolin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, which make it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-hydroxy-6-methoxy-1H-quinolin-4-one” involves a series of chemical reactions that are carefully controlled to achieve the desired product. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials that can undergo specific chemical transformations.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or solvents, to ensure the desired chemical changes occur.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant quantities of reactants.

    Optimization: The reaction conditions are optimized for efficiency and yield, often involving continuous monitoring and adjustment.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “2-hydroxy-6-methoxy-1H-quinolin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions involving “this compound” typically use reagents such as:

    Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used

Scientific Research Applications

The compound “2-hydroxy-6-methoxy-1H-quinolin-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.

    Industry: The compound is used in various industrial processes, including the production of materials and chemicals.

Mechanism of Action

The mechanism by which “2-hydroxy-6-methoxy-1H-quinolin-4-one” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:

    Binding to Receptors: The compound may bind to specific receptors on cells, triggering a cascade of biochemical events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.

Properties

IUPAC Name

2-hydroxy-6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHIHNYMVBNMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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